3-(1,3-Dioxolan-2-yl)piperidine
Overview
Description
3-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the molecular formula C8H15NO2. It is characterized by the presence of a piperidine ring substituted with a 1,3-dioxolane moiety.
Mechanism of Action
Mode of Action
It is generally used as an intermediate in organic synthesis , suggesting that it may interact with its targets to form other biologically active compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it may be involved in various biochemical reactions, leading to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced.
Result of Action
As an intermediate in organic synthesis , it may contribute to the formation of various biologically active compounds, and the effects would depend on the specific compounds produced.
Action Environment
The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)piperidine can be influenced by various environmental factors . These factors could include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)piperidine typically involves the reaction of piperidine with a suitable dioxolane derivative. One common method involves the use of 1,3-dioxolane and piperidine under acidic conditions to facilitate the formation of the desired product. The reaction is usually carried out at room temperature with a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse piperidine-based compounds .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
1,3-Dioxolane: A five-membered ring containing two oxygen atoms.
N-Substituted Piperidines: Compounds where the nitrogen atom in the piperidine ring is substituted with various functional groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)piperidine is unique due to the presence of both a piperidine ring and a 1,3-dioxolane moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery further highlight its uniqueness .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXKOPNBQVMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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